



## A Technical Guide to 4-Boc-amino-2,2dimethylbutyric Acid

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Compound of Interest

4-Boc-amino-2,2-dimethylbutyric acid

Cat. No.:

B115227

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CAS Number: 153039-17-9

## Introduction

4-((tert-butoxycarbonyl)amino)-2,2-dimethylbutanoic acid, commonly referred to as **4-Boc-amino-2,2-dimethylbutyric acid**, is a synthetic amino acid derivative of significant interest in medicinal chemistry and biotechnology.[1] Its structure is characterized by a tert-butoxycarbonyl (Boc) protecting group on the terminal amine and gem-dimethyl substitution on the alpha-carbon.[1][2] This unique architecture imparts enhanced stability and solubility, making it a valuable building block in the synthesis of peptides and other complex organic molecules.[1] It serves a crucial role as a protected amino acid in solid-phase peptide synthesis (SPPS) and is increasingly utilized as a linker component in the development of Proteolysis Targeting Chimeras (PROTACs).[1]

## **Physicochemical Properties**

The key physicochemical properties of **4-Boc-amino-2,2-dimethylbutyric acid** are summarized below. This data is essential for researchers in designing synthetic routes and handling the compound appropriately.



| Property           | Value   | Source(s) |
|--------------------|---|-----------|
| CAS Number         | 153039-17-9   | [1][3]    |
| Molecular Formula  | C11H21NO4   | [1][2]    |
| Molecular Weight   | 231.29 g/mol  | [1]       |
| Appearance         | White to off-white solid  | [1]       |
| Purity             | ≥ 98% (by HPLC)   | [1]       |
| IUPAC Name         | 4-[(2-methylpropan-2-<br>yl)oxycarbonylamino]-2,2-<br>dimethylbutanoic acid | [2][4]    |
| PubChem CID        | 4306222   | [1]       |
| MDL Number         | MFCD04038508  | [1]       |
| Storage Conditions | 0 - 8 °C, sealed storage, away from moisture                                | [1]       |
| Predicted XlogP    | 1.7   | [2]       |

Note: Some physical properties like melting point and specific solubility data are not consistently reported in publicly available literature. Researchers should refer to the supplier-specific certificate of analysis for the most accurate information.

## **Key Applications**

The utility of **4-Boc-amino-2,2-dimethylbutyric acid** spans several areas of chemical and pharmaceutical research.

Peptide Synthesis: As a Boc-protected amino acid, it is a fundamental component in Solid-Phase Peptide Synthesis (SPPS). The Boc group provides robust protection for the amine functionality under the basic conditions of peptide coupling, and it can be readily removed with mild acid treatment to allow for the elongation of the peptide chain.[1][5] Its unique structure can be used to introduce conformational constraints or improve the stability of the resulting peptide.[1]



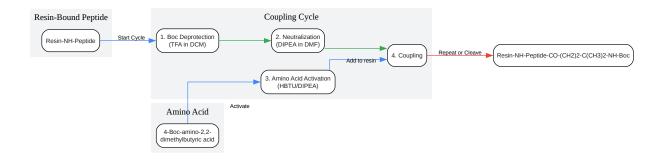
- PROTAC Development: The compound is used as a versatile alkyl-based linker in the
  synthesis of PROTACs. PROTACs are bifunctional molecules that induce the degradation of
  specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[6] 4-Bocamino-2,2-dimethylbutyric acid can be incorporated into the linker that connects a ligand
  for the target protein to a ligand for an E3 ubiquitin ligase.
- Drug Discovery and Medicinal Chemistry: Beyond peptides and PROTACs, this molecule serves as a valuable building block for creating novel therapeutic agents.[1] The gemdimethyl group can enhance metabolic stability and influence the conformation of the final molecule, which is a desirable attribute in the design of enzyme inhibitors and receptor modulators.[1]

## **Experimental Protocols**

The following are detailed, representative protocols for the application of **4-Boc-amino-2,2-dimethylbutyric acid**.

## **Protocol 1: Incorporation into a Peptide using Boc-SPPS**

This protocol outlines the general steps for coupling **4-Boc-amino-2,2-dimethylbutyric acid** to a resin-bound peptide chain during Solid-Phase Peptide Synthesis (SPPS).





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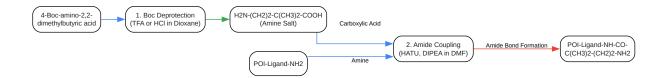
#### General workflow for Boc-SPPS.

- Resin Preparation: Start with a suitable solid support (e.g., Merrifield resin) to which the initial amino acid or peptide chain is attached.
- Boc Deprotection: Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50% TFA) for approximately 30 minutes to remove the N-terminal Boc protecting group.[7][8] The resulting free amine will be a TFA salt.
- Washing: Thoroughly wash the resin with DCM and then N,N-dimethylformamide (DMF) to remove residual TFA and byproducts.
- Neutralization: Neutralize the TFA salt by washing the resin with a solution of a hindered base, such as 10% N,N-diisopropylethylamine (DIPEA) in DMF, to yield the free amine.[8]
- Activation and Coupling: In a separate vessel, dissolve 4-Boc-amino-2,2-dimethylbutyric
  acid (2-4 equivalents) and a coupling agent like HBTU (2-4 equivalents) in DMF. Add DIPEA
  (4-8 equivalents) to activate the carboxylic acid. Immediately add this activation mixture to
  the neutralized resin. Allow the coupling reaction to proceed for 1-2 hours at room
  temperature.
- Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
- Cycle Repetition: To add more amino acids, repeat steps 2-6. Once the synthesis is complete, the final peptide can be cleaved from the resin using a strong acid like hydrogen fluoride (HF).[7]

## **Protocol 2: Synthesis of a PROTAC Linker Intermediate**

This protocol describes a general two-step method for using **4-Boc-amino-2,2-dimethylbutyric acid** to form an amide bond with a ligand for a protein of interest (POI), a key step in PROTAC synthesis.





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Workflow for PROTAC intermediate synthesis.

#### Part 1: Boc Deprotection

- Dissolution: Dissolve **4-Boc-amino-2,2-dimethylbutyric acid** in an anhydrous solvent such as dichloromethane (DCM) or **1,4-**dioxane under an inert atmosphere (e.g., nitrogen).
- Acid Treatment: Add an excess of strong acid. Common choices include 4M HCl in 1,4dioxane or neat TFA.[9]
- Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's progress
  by a suitable analytical method like LC-MS to ensure complete consumption of the starting
  material.
- Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting crude 4-amino-2,2-dimethylbutanoic acid salt is often used in the next step without further purification.

#### Part 2: Amide Coupling

- Activation: In a separate flask, dissolve the deprotected 4-amino-2,2-dimethylbutanoic acid (1.0 equivalent) in anhydrous DMF. Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (3.0 equivalents).[9]
- Stirring: Stir this mixture at room temperature for 15-30 minutes to form the activated ester.
- Coupling: Add the amine-containing POI ligand (1.0 equivalent) to the activation mixture.



- Reaction: Allow the reaction to proceed at room temperature, monitoring by LC-MS until the starting materials are consumed.
- Purification: Perform an aqueous work-up and extract the product with an organic solvent like ethyl acetate. The final product is typically purified using flash column chromatography to yield the desired PROTAC intermediate.

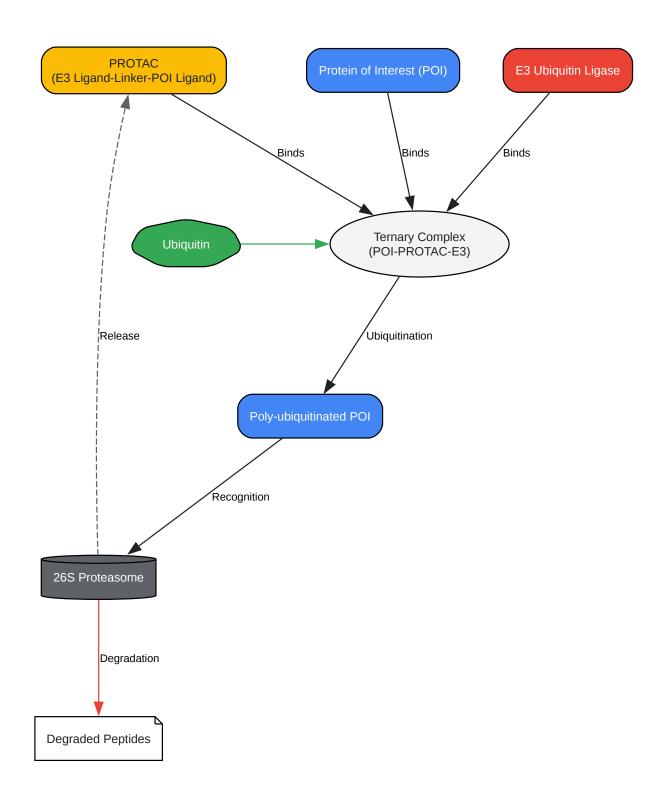
# **Biological Context: Role in Targeted Protein Degradation**

While **4-Boc-amino-2,2-dimethylbutyric acid** itself does not have a defined biological activity, its application as a linker in PROTACs places it at the center of a powerful therapeutic strategy: targeted protein degradation. PROTACs function by inducing the degradation of a target Protein of Interest (POI) through the ubiquitin-proteasome system.

The general mechanism is as follows:

- Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., Cereblon or VHL), bringing them into close proximity to form a ternary complex.
- Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.
- Polyubiquitination: The POI becomes tagged with a chain of ubiquitin molecules (polyubiquitination).
- Proteasomal Recognition: This polyubiquitin chain acts as a signal for the 26S proteasome, the cell's protein degradation machinery.
- Degradation: The proteasome recognizes, unfolds, and degrades the tagged POI into small peptides. The PROTAC molecule is then released and can catalyze another round of degradation.





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Mechanism of Action for a PROTAC.



The linker, which can be constructed from units like 4-amino-2,2-dimethylbutanoic acid, is not merely a passive spacer. Its length, flexibility, and chemical composition are critical for optimizing the formation of a stable and productive ternary complex, thereby directly influencing the efficiency and selectivity of protein degradation.

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